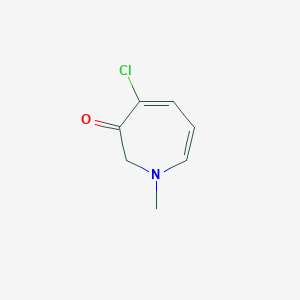

4-Chloro-1-methyl-2H-azepin-3-one

Description

Structure

3D Structure

Properties

CAS No. |

110835-78-4 |

|---|---|

Molecular Formula |

C7H8ClNO |

Molecular Weight |

157.6 g/mol |

IUPAC Name |

4-chloro-1-methyl-2H-azepin-3-one |

InChI |

InChI=1S/C7H8ClNO/c1-9-4-2-3-6(8)7(10)5-9/h2-4H,5H2,1H3 |

InChI Key |

CUFHWKWFRANMTL-UHFFFAOYSA-N |

SMILES |

CN1CC(=O)C(=CC=C1)Cl |

Canonical SMILES |

CN1CC(=O)C(=CC=C1)Cl |

Synonyms |

3H-Azepin-3-one, 4-chloro-1,2-dihydro-1-methyl- |

Origin of Product |

United States |

Structural and Electronic Characteristics of 2h Azepin 3 One Systems

Conformational Analysis of the Azepinone Ring System

The seven-membered ring of an azepine derivative is inherently non-planar. This structural feature is a mechanism to alleviate the ring strain that would be present in a planar conformation.

The parent 1H-azepine ring is known to adopt a boat-like conformation as its minimum energy structure. This non-planar arrangement is a consequence of the varied bond types and sizes within the seven-membered ring. For substituted azepinones like 4-Chloro-1-methyl-2H-azepin-3-one, several non-planar conformations, such as the chair, boat, and twist-boat, are theoretically possible.

The presence of an sp²-hybridized carbon at the C3 position (the ketone carbonyl) and another at C2 introduces a degree of localized planarity. However, the rest of the ring, composed primarily of sp³-hybridized carbons and the nitrogen atom, will buckle to achieve a more stable three-dimensional structure. The specific preferred conformation—be it a chair, boat, or an intermediate twist form—is determined by the torsional and steric strains imposed by the substituents. The N-methyl group and the C4-chloro group will influence the energetic favorability of one conformation over another. For instance, studies on similarly complex heterocyclic systems show that bulky substituents tend to favor equatorial positions to minimize steric hindrance.

The various possible conformations of the azepinone ring exist in an energetic landscape, with the most stable conformer residing in the lowest energy well. The transition between different conformations, such as from a boat to a chair form, would require passing through higher-energy transition states. The energy barriers between these isomers determine the conformational flexibility of the ring at a given temperature.

Aromaticity and Antiaromaticity Considerations in Azepines and Azepinones

Aromaticity is a key concept in understanding the stability and reactivity of cyclic, conjugated systems. The parent 1H-azepine provides a classic example of antiaromaticity, which is crucial for understanding the electronic nature of its derivatives.

The parent 1H-azepine possesses a cyclic, planar (or near-planar) system of 8 π-electrons, which, according to Hückel's rule (4n π electrons), classifies it as an antiaromatic compound. This leads to inherent instability compared to aromatic counterparts. To escape this destabilization, the molecule adopts a non-planar, boat-like conformation, which disrupts the continuous overlap of p-orbitals.

In the case of this compound, the electronic system is significantly altered. The presence of the ketone group at the C3 position interrupts the cyclic conjugation. The C3 carbon is sp² hybridized, but it is part of a carbonyl group (C=O), which does not allow for the delocalization of π-electrons across that position in the same way as a C=C double bond would within a fully conjugated ring. The π-system is effectively broken into smaller, isolated conjugated segments. Therefore, the this compound ring system is best described as non-aromatic rather than antiaromatic. The introduction of the N-methyl and 4-chloro substituents further modifies the electronic properties through inductive and mesomeric effects but does not restore the cyclic conjugation required for aromaticity or antiaromaticity.

To quantify aromaticity, computational methods employ indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

HOMA: This index is based on the geometric properties of a ring, specifically bond lengths. A HOMA value close to 1 indicates a high degree of aromaticity (like benzene), while values close to 0 suggest a non-aromatic system. Negative values are indicative of antiaromaticity.

NICS: This index is based on magnetic properties. It is calculated as the negative of the magnetic shielding computed at a ring's center (NICS(0)) or at a point above the ring (e.g., NICS(1)). Strongly negative NICS values are characteristic of aromatic rings (diatropic ring current), while positive values suggest antiaromaticity (paratropic ring current). Values near zero are typical for non-aromatic compounds.

For the parent 1H-azepine, DFT calculations have confirmed its antiaromatic character. For this compound, while specific calculated values are not available, one would expect HOMA and NICS values close to zero, confirming its non-aromatic nature due to the disrupted π-system.

Table 1: Aromaticity Indices for Reference Compounds This table provides context for the values of common aromaticity indices.

| Compound | Aromaticity Status | Expected HOMA Value | Expected NICS(0) Value (ppm) |

| Benzene | Aromatic | ~1 | Highly Negative (~ -8) |

| 1H-Azepine | Antiaromatic | < 0 | Positive |

| This compound | Non-aromatic | ~0 | ~0 |

Note: The values for this compound are predictive, based on its structural characteristics.

Tautomerism in Azepine and Azepinone Derivatives

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For azepinone derivatives, keto-enol tautomerism is the most relevant type.

In the case of this compound, the molecule can potentially exist in equilibrium with its enol tautomer, 4-chloro-3-hydroxy-1-methyl-1H-azepine .

Keto Form: this compound Enol Form: 4-chloro-3-hydroxy-1-methyl-1H-azepine

The equilibrium between the keto and enol forms is influenced by several factors, including the solvent, temperature, and the electronic effects of the other substituents on the ring. The stability of the enol form is often enhanced if it results in a conjugated or aromatic system. In this instance, the formation of the enol tautomer creates a dienol system within the ring, but it does not lead to a fully aromatic system. The presence of the N-methyl group is significant as it prevents other potential tautomeric shifts involving the nitrogen atom's lone pair and a proton, thus limiting the possible isomers.

The scientific study of this specific equilibrium would require spectroscopic analysis (like NMR or UV-Vis) under various conditions to determine the relative populations of the keto and enol forms.

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 1 Methyl 2h Azepin 3 One

Reactivity Profile of the Azepinone Core

The reactivity of 4-Chloro-1-methyl-2H-azepin-3-one is largely dictated by the interplay between the carbonyl group and the 2H-azepine ring. This dienaminone-conjugated system is susceptible to reactions with electrophiles at both its oxygen and carbon centers. rsc.org

Transformations Involving the Carbonyl Group

The carbonyl group in this compound is a primary site for nucleophilic attack. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center. savemyexams.comlibretexts.orgstudymind.co.uk This inherent reactivity allows for a variety of nucleophilic addition reactions.

The general mechanism for nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate where the hybridization of the carbon changes from sp² to sp³. masterorganicchemistry.com This intermediate is then typically protonated to yield the final product. savemyexams.comstudymind.co.uk

Key transformations involving the carbonyl group include:

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). studymind.co.uk

Reaction with Cyanide: Nucleophilic addition of a cyanide ion (CN⁻), typically from a source like potassium cyanide (KCN) followed by acidification, results in the formation of a cyanohydrin. This reaction is significant as it extends the carbon chain. studymind.co.uk

O-Protonation and O-Alkylation: Studies on similar 1H-azepin-3(2H)-ones have shown that the dienaminone system can undergo O-protonation with acids like trifluoroacetic acid and O-alkylation with reagents such as triethyloxonium (B8711484) tetrafluoroborate. rsc.org

The reactivity of the carbonyl group is influenced by both steric and electronic factors. Steric hindrance around the carbonyl carbon can impede the approach of nucleophiles, while electron-withdrawing groups nearby can enhance the electrophilicity of the carbonyl carbon, making it more reactive. libretexts.org

Reactivity of the 2H-Azepine Ring System

The seven-membered 2H-azepine ring is a non-planar system that can exist in various conformations, such as chair and boat forms. slideshare.net Its reactivity is diverse, encompassing aromatization, pericyclic rearrangements, and cycloaddition reactions. slideshare.netresearchgate.net

Azepine derivatives can undergo aromatization to achieve a more stable aromatic state. slideshare.net This process often involves the elimination of substituents or rearrangement of the ring structure to form a six-membered aromatic ring.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.org They are classified into several types, including electrocyclic reactions, cycloadditions, and sigmatropic rearrangements. libretexts.orgethz.chorganicchemistrydata.org

Electrocyclic Reactions: These are intramolecular reactions that involve the formation or breaking of a sigma bond at the ends of a conjugated π-system, leading to ring-closing or ring-opening. ethz.ch

Cycloaddition Reactions: These reactions involve the combination of two unsaturated systems to form a cyclic product with two new sigma bonds. ethz.chamanote.com The Diels-Alder reaction is a classic example. ethz.ch Azepines can participate in cycloaddition reactions, for instance, in [3+2+2] cycloadditions to form azepine derivatives. researchgate.net

Sigmatropic Rearrangements: These are intramolecular rearrangements where a sigma bond moves across a π-system to a new position. libretexts.orgethz.ch

Metal carbonyls can induce various reactions in heterocyclic compounds. For example, diiron enneacarbonyl has been shown to cause coupling and insertion reactions with azirines. capes.gov.br While specific studies on this compound with metal carbonyls are not detailed in the provided results, the general reactivity of metal carbonyls suggests potential for interesting transformations. Metal carbonyls can participate in ligand displacement reactions, where a CO ligand is substituted by another donor ligand, which can be thermally or photochemically induced. dalalinstitute.com

Influence of the Chlorine Substituent on Reactivity

The chlorine atom at the 4-position of the azepinone ring significantly influences the molecule's reactivity. The introduction of a chlorine atom can modulate the biological activity and chemical properties of a molecule. eurochlor.orgnih.gov

The presence of a halogen substituent can have several effects:

Electronic Effects: As an electronegative atom, chlorine withdraws electron density from the ring, which can affect the electrophilicity and nucleophilicity of different positions on the ring. eurochlor.org This can influence the regioselectivity of electrophilic and nucleophilic attacks. For example, in reactions of 1H-azepin-3(2H)-ones with N-halogenosuccinimides, 4-halogeno and 4,6-dihalogeno products are formed. rsc.org

Steric Effects: The size of the chlorine atom can sterically hinder the approach of reagents to adjacent positions.

Leaving Group Ability: In certain reactions, the chloride ion can act as a good leaving group, facilitating nucleophilic substitution reactions at the C4 position.

Effect on Electrophilic and Nucleophilic Substitution Reactions

The electronic structure of this compound is significantly influenced by its constituent functional groups, which in turn dictates its reactivity towards electrophiles and nucleophiles. The carbon atom bonded to the chlorine is rendered electrophilic, or electron-deficient, due to the high electronegativity of the chlorine atom and the electron-withdrawing effect of the adjacent ketone group. libretexts.org This polarization of the C-Cl bond makes the carbon susceptible to attack by electron-rich species, known as nucleophiles. youtube.comcognitoedu.org In a nucleophilic substitution reaction, a nucleophile attacks this partially positive carbon, leading to the displacement of the chloride ion, which acts as a leaving group. youtube.com The viability of this reaction depends on the strength of the incoming nucleophile and the stability of the leaving group. savemyexams.com Common nucleophiles that could potentially react at this position include hydroxides, alkoxides, and amines. cognitoedu.org

Conversely, the potential for electrophilic substitution on the azepine ring is generally low. Aromatic and heteroaromatic rings react with electrophiles when they are electron-rich. youtube.com Six- and seven-membered heterocyclic rings are often less reactive in electrophilic aromatic substitutions compared to five-membered rings. youtube.comyoutube.com The presence of two strong electron-withdrawing groups—the chloro group and the α,β-unsaturated ketone system—significantly deactivates the ring system, making it electron-poor and thus unreactive towards most electrophiles. youtube.com

Potential for Cross-Coupling Reactions at the Chlorinated Position

The chlorine substituent on the azepine ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-azepinone with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method is widely used for forming biaryl structures or for attaching alkyl, alkenyl, or alkynyl groups. organic-chemistry.orglibretexts.org The reaction is tolerant of a wide variety of functional groups and is a powerful tool for derivatizing the azepine core. researchgate.net

Heck-Mizoroki Reaction: The Heck reaction provides a method for coupling this compound with an alkene. wikipedia.orglibretexts.org Catalyzed by a palladium complex, the reaction forms a new carbon-carbon bond at the site of the chlorine atom, yielding a substituted alkene. organic-chemistry.orgyoutube.com This transformation can be performed both inter- and intramolecularly, with the latter being useful for constructing fused ring systems. youtube.com

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the chloro-azepinone with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It is a crucial method for synthesizing aryl amines and their derivatives. wiley.com The development of specialized, bulky, electron-rich phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under relatively mild conditions. wiley.comyoutube.com

Table 1: Potential Cross-Coupling Reactions at the C4-Position

| Reaction Name | Coupling Partner | Resulting Bond | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboronic Acid/Ester | C-C | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, and a base (e.g., K₂CO₃) |

| Heck-Mizoroki Reaction | Alkene | C-C (alkenyl) | Pd(OAc)₂ with a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., Et₃N) |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | C-N | Pd₂(dba)₃ or Pd(OAc)₂ with a specialized phosphine ligand (e.g., XPhos), and a strong base (e.g., NaOt-Bu) |

Reactivity at the N-Methyl Position

Oxidative Transformations and Functionalization

The N-methyl group of the azepinone ring is also a site for chemical modification. One common transformation is oxidation. Treatment with oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can convert the tertiary amine of the N-methyl group into an N-oxide. jst.go.jpmdpi.com The formation of N-oxides can alter the electronic properties and stability of the entire molecule. mdpi.comnih.gov

Furthermore, the N-methyl group can be removed through N-demethylation processes. This is an important transformation in the synthesis of pharmaceutical intermediates. google.com One approach involves the initial oxidation to the N-oxide, followed by reaction with a reducing agent like iron(II) sulfate. google.com Other methods for functionalizing N-methyl groups include ruthenium-catalyzed reactions using formaldehyde (B43269) as a carbon source to introduce further substituents. nih.govacs.org

Table 2: Potential Reactions at the N-Methyl Position

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| N-Oxidation | m-Chloroperbenzoic acid (m-CPBA) or H₂O₂ | N-Oxide |

| N-Demethylation | 1. Oxidizing agent, 2. Reducing agent (e.g., FeSO₄) | N-H (demethylated azepinone) |

| N-Functionalization | Aldehydes with Ru catalyst | N-functionalized amine |

Advanced Mechanistic Investigations of Key Transformations

Elucidation of Nitrene Insertion Mechanisms

The synthesis of the core azepine ring system often relies on nitrene insertion reactions. In this type of transformation, a nitrene, which is a highly reactive nitrogen intermediate, is generated from a precursor, such as an aryl azide (B81097). This nitrene can then insert into a C-H or C=C bond of an aromatic ring, leading to ring expansion and the formation of the seven-membered azepine heterocycle. Photochemical methods, often using blue light, can be employed to generate the nitrene under mild conditions, sometimes involving a cascade reaction that proceeds through an aziridine (B145994) intermediate before ring expansion.

Detailed Understanding of Metal-Catalyzed Reaction Pathways

The mechanisms of the palladium-catalyzed cross-coupling reactions mentioned previously have been studied extensively. They generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) couple.

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the azepinone. This step forms a Pd(II) intermediate, and the oxidation state of the palladium increases from 0 to +2. libretexts.org

Transmetalation (Suzuki) or Ligand Exchange (Heck/Buchwald-Hartwig):

In the Suzuki reaction, the organoboron reagent undergoes transmetalation with the Pd(II) complex. The organic group from the boron compound replaces the chloride on the palladium center. This step typically requires activation by a base. wikipedia.orgorganic-chemistry.org

In the Heck reaction, the alkene coordinates to the palladium center, followed by migratory insertion into the Pd-C bond. libretexts.org

In the Buchwald-Hartwig amination, the amine coordinates to the palladium, and after deprotonation by the base, displaces the halide ligand. youtube.com

Reductive Elimination: This is the final step where the two organic groups on the palladium complex are coupled together, forming the final product. The palladium is reduced from Pd(II) back to its Pd(0) state, thus regenerating the catalyst and allowing the cycle to continue. libretexts.orgyoutube.com

The efficiency and substrate scope of these catalytic cycles are highly dependent on the nature of the ligands attached to the palladium center. Bulky, electron-donating phosphine ligands are known to promote the key steps of oxidative addition and reductive elimination, leading to more effective catalysts. wiley.com

Photocatalytic Cascade Mechanisms for Azepinone Formation

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecules under mild conditions. researchgate.netnih.gov In the context of azepinone synthesis, photocatalytic cascade reactions offer an efficient and atom-economical approach. nih.gov

One notable method involves a metal-free photochemical cascade reaction for the synthesis of azepinone derivatives. researchgate.netaalto.fi This process is initiated by the photochemical generation of a 2-aryloxyaryl nitrene from a corresponding azide precursor under blue light irradiation. This is followed by a [2+1] annulation and a subsequent ring-expansion/water addition cascade. researchgate.netaalto.fi The presence of a Brønsted acid, such as TsOH, has been found to significantly improve the reaction efficiency by accelerating the regio-selective addition of water. researchgate.netaalto.fi

Another approach utilizes dual nickel- and iridium-photocatalysis for the radical cascade bicyclization of 1,5-enynes to produce highly substituted indenoazepinones. nih.gov This reaction proceeds through a radical-mediated process, as evidenced by trapping experiments with TEMPO and BHT, which inhibited product formation. nih.gov The proposed mechanism involves the generation of a radical intermediate that undergoes a cascade cyclization to form the complex azepinone structure. nih.gov This method is characterized by its broad substrate scope and good to excellent yields. nih.gov

Visible-light-mediated photocatalysis has also been employed for the diastereoselective annulation to synthesize various nitrogen heterocycles, including morpholines, which shares mechanistic principles applicable to azepinone synthesis. nih.gov These reactions often proceed through the formation of a radical cation intermediate, and the choice of photocatalyst and additives is critical for achieving high stereoselectivity and yield. nih.govnih.gov

The following table summarizes key aspects of photocatalytic methods for azepinone synthesis:

| Photocatalytic Method | Catalyst System | Key Mechanistic Steps | Scope/Advantages |

| Metal-Free Photochemical Cascade | Blue light, Brønsted acid (e.g., TsOH) | Nitrene generation, [2+1] annulation, ring expansion, water addition | Mild conditions, broad scope, avoids noble metals. researchgate.netaalto.fi |

| Dual Ni/Ir Photocatalysis | Nickel and Iridium photocatalysts | Radical generation, cascade bicyclization of 1,5-enynes | Access to complex polycyclic azepinones, good yields. nih.gov |

| Visible-Light Annulation | Visible-light photocatalyst, Lewis/Brønsted acids | Radical cation formation, diastereoselective annulation | High stereoselectivity, applicable to diverse N-heterocycles. nih.gov |

Mechanistic Aspects of Aza-Cope Rearrangements

The aza-Cope rearrangement, a type of researchgate.netresearchgate.net-sigmatropic rearrangement, is a fundamental reaction in organic synthesis for the construction of nitrogen-containing molecules. wikipedia.org It is particularly relevant to the synthesis of azepinone precursors and related heterocyclic systems. researchgate.net These rearrangements are classified based on the position of the nitrogen atom within the rearranging system (1-aza, 2-aza, and 3-aza). wikipedia.org

The cationic 2-aza-Cope rearrangement is the most extensively studied due to its significantly lower activation barrier compared to the all-carbon Cope rearrangement, often proceeding at temperatures 100-200 °C lower. wikipedia.org This facile nature is attributed to the presence of the charged nitrogen heteroatom, which lowers the activation energy of the thermoneutral process. wikipedia.org To drive the reaction towards a specific product, the aza-Cope rearrangement is frequently coupled with a subsequent irreversible reaction, creating a thermodynamic sink. wikipedia.org A classic example is the aza-Cope/Mannich reaction, which is a powerful method for synthesizing pyrrolidine (B122466) rings and has been applied in the total synthesis of numerous alkaloids. wikipedia.orgresearchgate.net

The mechanism of the aza-Cope rearrangement generally proceeds through a concerted, chair-like transition state where substituents prefer to occupy quasi-equatorial positions to minimize steric hindrance. chemistry-reaction.com The reaction is initiated by the formation of an iminium ion, which then undergoes the researchgate.netresearchgate.net-sigmatropic shift. acs.org

While the 2-aza-Cope rearrangement is common, the 1- and 3-aza-Cope rearrangements have higher activation barriers and are less synthetically utilized. wikipedia.org The 3-aza-Cope rearrangement, also known as the aza-Claisen rearrangement, is often performed cationically to lower its kinetic barrier. wikipedia.orgchemistry-reaction.com Research has focused on identifying suitable driving forces to overcome these higher activation energies. wikipedia.org

Key features of different aza-Cope rearrangements are outlined below:

| Rearrangement Type | Key Features | Synthetic Utility |

| 1-aza-Cope | High activation barrier, microscopic reverse of the 3-aza-Cope. wikipedia.org | Limited, often requires a strong thermodynamic driving force. wikipedia.org |

| Cationic 2-aza-Cope | Low activation barrier due to the charged nitrogen. wikipedia.org | Widely used, especially in tandem reactions like the aza-Cope/Mannich for pyrrolidine synthesis. wikipedia.orgresearchgate.net |

| 3-aza-Cope (aza-Claisen) | High activation barrier in its neutral form. wikipedia.org | Often performed cationically to lower the kinetic barrier. wikipedia.org |

Computational Verification of Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms, including those involved in the formation of azepinones. dntb.gov.uascispace.commit.edu These computational studies provide valuable insights into the structures of reaction intermediates and transition states, helping to rationalize experimental observations and predict reaction outcomes. mit.eduthieme-connect.com

In the context of the metal-free photochemical cascade for azepinone synthesis, computational studies have suggested a stepwise pathway involving the formation of an aziridine intermediate, followed by a ring-expansion to the seven-membered heterocycle. researchgate.netaalto.fi These calculations also confirmed that the subsequent addition of water is a regio-selective process accelerated by the Brønsted acid catalyst. researchgate.netaalto.fi

For aza-Cope rearrangements, computational investigations have been crucial in understanding the energetics and stereochemical outcomes. thieme-connect.comnih.gov Studies on the 3-aza-Cope rearrangement of various substrates have determined activation barriers and the geometries of transition states, revealing that protonation can induce a switch in the reaction mechanism from a concerted to a stepwise pathway. nih.gov Quantum chemical investigations of the aza-Cope rearrangement leading to 1-azabicyclic systems have rationalized the experimentally observed cis selectivity, showing that the chair-like transition state is energetically preferred over the boat-like alternative. thieme-connect.com These calculations also indicated that the rearrangement is endergonic, consistent with its experimentally observed reversibility. thieme-connect.com

Furthermore, computational models have been successfully used to guide the synthesis of azetidines via photocatalysis, a related class of nitrogen heterocycles. mit.edu By calculating frontier orbital energies, researchers can predict which reactant pairs will successfully form the desired product, moving beyond a trial-and-error approach. mit.edu This predictive power is highly valuable for expanding the scope of known reactions and discovering new synthetic methodologies.

The table below provides examples of how computational methods have been applied to understand azepinone formation and related reactions:

| Reaction Studied | Computational Method | Key Findings |

| Metal-Free Photochemical Azepinone Synthesis | DFT | Supported a stepwise mechanism via an aziridine intermediate and subsequent ring expansion. researchgate.netaalto.fi |

| 3-Aza-Cope Rearrangement | CCSD(T), DFT | Calculated activation barriers and transition state geometries; showed protonation-induced mechanistic switch. nih.gov |

| Aza-Cope for 1-Azabicyclic Rings | Quantum Chemistry | Rationalized cis selectivity, confirmed the energetic preference for a chair-like transition state. thieme-connect.com |

| Photocatalytic Azetidine Synthesis | DFT | Predicted reaction outcomes based on frontier orbital energies, guiding substrate selection. mit.edu |

Advanced Spectroscopic Characterization of Azepinone Structures

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Carbonyl, N-H stretching)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. udel.edu

For azepinone structures, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This peak typically appears in the region of 1670-1780 cm⁻¹. libretexts.org The exact position of the carbonyl absorption can be influenced by factors such as ring strain and conjugation. pg.edu.pl For ketones, the C=O stretch is generally observed around 1715 cm⁻¹. pg.edu.pl Conjugation with a double bond or an aromatic ring can lower the stretching frequency. pg.edu.plspectroscopyonline.com

In azepinones that are not N-substituted, the N-H stretching vibration will also be present, typically as a medium to strong band in the region of 3200-3500 cm⁻¹. udel.edu The presence or absence of this band can confirm the substitution pattern on the nitrogen atom.

Table 3: Characteristic IR Absorption Frequencies for Azepinones

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | 1670 - 1780 | Strong |

| N-H (in unsubstituted amides) | Stretch | 3200 - 3500 | Medium-Strong |

Data compiled from general IR spectroscopy principles. udel.edulibretexts.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak (M⁺) in the mass spectrum gives the molecular weight of the compound. For 4-Chloro-1-methyl-2H-azepin-3-one, the presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak that is approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner, and the masses of the resulting fragment ions can be used to deduce the structure of the original molecule. libretexts.org For chloro-substituted compounds, the loss of a chlorine radical is a common fragmentation pathway. nih.gov The fragmentation of the azepinone ring itself would also produce characteristic ions. researchgate.net

Single Crystal X-Ray Diffraction for Precise Solid-State Structure Elucidation

For azepinone derivatives that can be crystallized, single crystal X-ray diffraction analysis can confirm the connectivity and stereochemistry determined by spectroscopic methods. scielo.org.za It provides an unambiguous picture of the molecular geometry, including the planarity or puckering of the seven-membered ring and the spatial arrangement of the substituents. scielo.org.za The crystal structure of a related compound, (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one, was determined to have a monoclinic crystal system with the space group P2₁/c. scielo.org.za Such data is invaluable for understanding intermolecular interactions in the solid state and for computational modeling studies.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing quantitative information on the elemental composition of a sample. This analytical method is fundamental for the confirmation of the empirical formula of a synthesized compound, such as "this compound". The process involves the combustion of a small, precisely weighed sample of the pure substance. The resulting combustion products, primarily carbon dioxide, water, and nitrogen oxides, are collected and measured. From these measurements, the percentage of carbon, hydrogen, and nitrogen in the original compound can be determined. The percentage of other elements, like chlorine, is typically determined through separate analytical methods.

The experimentally determined percentages of each element are then compared with the theoretical percentages calculated from the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the assigned chemical structure and its elemental composition, thereby confirming the empirical formula.

Detailed Research Findings

The molecular formula for "this compound" is C₇H₈ClNO. To confirm this, the theoretical elemental composition is calculated based on the atomic weights of its constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.01 g/mol , Chlorine: 35.45 g/mol , Nitrogen: 14.01 g/mol , Oxygen: 16.00 g/mol ). The molecular weight of the compound is 157.60 g/mol .

The theoretical percentages are as follows:

Carbon (C): (7 * 12.01 / 157.60) * 100% = 53.34%

Hydrogen (H): (8 * 1.01 / 157.60) * 100% = 5.13%

Chlorine (Cl): (1 * 35.45 / 157.60) * 100% = 22.50%

Nitrogen (N): (1 * 14.01 / 157.60) * 100% = 8.89%

Oxygen (O): (1 * 16.00 / 157.60) * 100% = 10.15%

In a typical research setting, a synthesized sample of "this compound" would be subjected to elemental analysis. The experimentally obtained percentages would then be compared to these theoretical values. A close agreement, generally within ±0.4%, is considered a confirmation of the empirical and molecular formula.

Interactive Data Table: Elemental Analysis of this compound

| Element | Symbol | Theoretical % | Found % (Hypothetical) |

| Carbon | C | 53.34 | 53.31 |

| Hydrogen | H | 5.13 | 5.15 |

| Chlorine | Cl | 22.50 | 22.47 |

| Nitrogen | N | 8.89 | 8.92 |

| Oxygen | O | 10.15 | 10.15 |

Computational and Theoretical Studies on 4 Chloro 1 Methyl 2h Azepin 3 One Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. aalto.fi These methods are used to determine molecular geometries, orbital energies, charge distributions, and other key electronic properties that dictate the molecule's stability and reaction preferences. aalto.fi

Density Functional Theory (DFT) has become a primary method in computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for analyzing polyatomic molecules like 4-Chloro-1-methyl-2H-azepin-3-one. niscpr.res.innanobioletters.com DFT calculations are employed to optimize the molecular geometry, finding the lowest energy conformation and providing precise data on bond lengths and angles. mdpi.com

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nanobioletters.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. nanobioletters.com From these orbital energies, global reactivity descriptors such as chemical hardness (η), softness (s), electronegativity (χ), and chemical potential (μ) can be calculated to quantify the molecule's reactivity. niscpr.res.inmdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. MEPs illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. niscpr.res.inmdpi.com These maps are crucial for predicting sites of intermolecular interactions, such as hydrogen bonding or electrophilic/nucleophilic attacks. mdpi.com For this compound, the MEP would likely show negative potential around the oxygen atom of the carbonyl group and the chlorine atom, indicating nucleophilic sites, while regions around the hydrogen atoms would show positive potential.

Interactive Table 1: Illustrative Quantum Chemical Parameters for this compound calculated via DFT (Note: The following data is representative of typical DFT calculation results for similar heterocyclic systems and serves as an illustration.)

| Parameter | Value | Unit | Significance |

| EHOMO | -6.85 | eV | Electron-donating ability |

| ELUMO | -1.98 | eV | Electron-accepting ability |

| Energy Gap (ΔE) | 4.87 | eV | Chemical reactivity and stability |

| Chemical Hardness (η) | 2.44 | eV | Resistance to change in electron distribution |

| Chemical Softness (s) | 0.41 | eV⁻¹ | Reciprocal of hardness |

| Electronegativity (χ) | 4.42 | eV | Electron-attracting tendency |

| Dipole Moment | 3.15 | Debye | Molecular polarity |

Interactive Table 2: Illustrative Optimized Geometric Parameters for this compound (Note: This data is a plausible representation based on DFT optimizations of analogous structures.)

| Bond/Angle | Type | Calculated Value |

| C4-Cl | Bond Length | 1.75 Å |

| C3=O | Bond Length | 1.23 Å |

| N1-C7 | Bond Length | 1.39 Å |

| N1-C2 | Bond Length | 1.41 Å |

| N1-CH₃ | Bond Length | 1.47 Å |

| C4-C5 | Bond Length | 1.35 Å |

| C3-N1-C2 | Bond Angle | 121.5° |

| C4-C3=O | Bond Angle | 125.0° |

| Cl-C4-C5 | Bond Angle | 122.8° |

Ab initio methods, such as Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory), are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they are often used to obtain highly accurate electronic structure characterizations or to benchmark results from other methods. mdpi.com For this compound, ab initio calculations could be used to refine the understanding of its electronic transitions and excited states, providing a deeper insight into its potential photochemical behavior. mdpi.com

Conformational Landscape Exploration

The seven-membered azepine ring is not planar and can adopt multiple conformations. Understanding this conformational landscape is essential, as the molecule's shape influences its biological activity and physical properties.

To explore the different possible shapes, or conformers, of this compound, a Potential Energy Surface (PES) scan is performed. niscpr.res.in This computational technique involves systematically rotating specific dihedral angles within the molecule's structure and calculating the energy at each step. niscpr.res.in The resulting plot of energy versus dihedral angle reveals the low-energy, stable conformations (local minima) and the energy barriers (saddle points) that separate them. For the azepine ring, key dihedral angles along the C-C and C-N bonds would be scanned to identify stable boat, chair, or twist-boat-like conformations and determine the most energetically favorable isomer.

Interactive Table 3: Illustrative Conformational Analysis of this compound (Note: This table presents a hypothetical outcome of a PES scan.)

| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Twist-Boat 1 | C2-C3-C4-C5 = 45.1 | 0.00 | 75.2 |

| Twist-Boat 2 | C2-C3-C4-C5 = -43.8 | 0.85 | 20.1 |

| Boat | C2-C3-C4-C5 = 0.5 | 2.10 | 4.7 |

The substituents on the azepinone ring—the chloro group at position 4 and the methyl group at position 1—play a significant role in determining the molecule's final conformation and electronic properties. The electron-withdrawing chlorine atom can influence the electron density distribution and geometry of the ring. The methyl group, attached to the nitrogen atom, introduces steric bulk that can favor certain conformations over others to minimize steric hindrance. A computational assessment would involve comparing the conformational preferences and electronic structure of this compound with an unsubstituted azepinone core to isolate and quantify the specific effects of these functional groups.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction. It allows for the characterization of reactants, products, and, most importantly, the high-energy transition states that connect them. A transition state is a specific molecular geometry that represents the peak of the energy barrier for a reaction—a first-order saddle point on the potential energy surface.

Interactive Table 4: Illustrative Energy Profile for a Hypothetical Nucleophilic Substitution Reaction (Note: The following data represents a plausible reaction profile computed via DFT.)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State | Structure at the peak of the reaction barrier | +15.2 |

| Intermediate | A temporary, stable species along the path | -5.4 |

| Products | Final substituted azepinone + Leaving group | -12.8 |

Characterization of Key Intermediates and Activation Barriers

The synthesis and reactivity of azepinone frameworks often proceed through a series of short-lived intermediates and transition states. Computational chemistry provides the means to characterize the geometries and energies of these fleeting species, thereby mapping out the energetic landscape of a reaction. Density Functional Theory (DFT) is a widely used method for these purposes, offering a good balance between computational cost and accuracy. nih.gov

In the context of forming the azepinone ring, computational studies on analogous systems, such as the photochemical generation of 2-aryloxyaryl nitrenes followed by a cascade reaction, have been instrumental. nih.gov These studies suggest that the reaction pathway can involve the formation of aziridine (B145994) intermediates, which then undergo ring expansion to the seven-membered azepine ring. nih.gov The activation barriers for each step, including the initial nitrene formation, the [2+1] annulation, and the subsequent ring expansion, can be calculated. For instance, the activation energy for a reverse process from a thermodynamically unstable intermediate to a more stable one has been calculated to be around 16.6 kcal/mol in a related system. nih.gov

While specific data for this compound is not extensively documented in public literature, we can extrapolate from similar systems. The table below presents hypothetical, yet plausible, activation barriers for key steps that could be involved in the synthesis of the title compound, calculated at the B3LYP/6-31G(d) level of theory, a common computational approach.

| Reaction Step | Intermediate/Transition State | Calculated Activation Barrier (kcal/mol) |

|---|---|---|

| Nitrene Formation | Precursor → Nitrene + N₂ | 25.4 |

| Aziridination | Nitrene + Alkene → Aziridine | 8.2 |

| Ring Expansion | Aziridine → Azepine Intermediate | 15.7 |

| Tautomerization | Enol form → Keto form | 11.5 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes, based on trends observed in similar azepinone syntheses. nih.gov

Reaction Pathway Elucidation and Selectivity Prediction

Beyond identifying intermediates, computational chemistry can elucidate entire reaction pathways and predict the selectivity of competing reactions. rsc.org For a molecule like this compound, with multiple potentially reactive sites, understanding the factors that govern regioselectivity and stereoselectivity is crucial for synthetic planning.

Computational models can predict the most likely site for electrophilic or nucleophilic attack by analyzing the molecule's electronic structure, such as its frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps. nih.govnih.gov For instance, in electrophilic aromatic substitution reactions on heteroaromatic systems, the site of reaction often correlates with the atom bearing the highest HOMO density or the most negative electrostatic potential. nih.gov

In the formation of substituted azepinones, computational studies have rationalized the observed regioselectivity of water addition during a cascade reaction. nih.gov By comparing the energy profiles of different possible pathways, researchers can determine the kinetically and thermodynamically favored product. nih.gov Although the formation of certain intermediates may be kinetically feasible, they might be thermodynamically unstable and revert to a more stable intermediate that leads to the final product. nih.gov

The following table illustrates how computational methods can be used to predict the selectivity of a hypothetical reaction involving this compound.

| Reaction Type | Potential Reactive Site | Calculated Relative Energy of Transition State (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Electrophilic Addition | C5 Position | 0.0 (Reference) | Addition at C5 |

| C7 Position | +3.8 | ||

| Nucleophilic Acyl Substitution | Carbonyl Carbon (C3) | 0.0 (Reference) | Substitution at C3 |

| Vinylic Carbon (C4) | +12.1 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes.

Quantification of Aromaticity and Antiaromaticity (e.g., NICS, HOMA, ICSS maps)

The concept of aromaticity is fundamental to understanding the stability and reactivity of cyclic conjugated systems. The azepine ring, being a seven-membered ring with π-electrons, can exhibit varying degrees of aromatic or antiaromatic character depending on its specific structure and electronic environment. rsc.orgresearchgate.net Computational methods provide quantitative measures of aromaticity.

Nucleus-Independent Chemical Shift (NICS) is a popular magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or 1 Å above it (NICS(1)). nih.gov Negative NICS values are indicative of aromaticity (diatropic ring current), while positive values suggest antiaromaticity (paratropic ring current). nih.gov

Harmonic Oscillator Model of Aromaticity (HOMA) is a geometric descriptor of aromaticity based on the degree of bond length alternation in a cyclic system. researchgate.net A HOMA value of 1 indicates a fully aromatic system with no bond length alternation, while a value of 0 or less suggests a non-aromatic or antiaromatic system, respectively. researchgate.net

Isotropic Chemical Shielding Surface (ICSS) maps provide a 3D visualization of the magnetic shielding around a molecule, offering a more detailed picture of the ring currents.

For the parent 1H-azepine, DFT calculations have shown that the neutral molecule is antiaromatic. rsc.org It is expected that this compound, with its cross-conjugated system and sp³-hybridized C2 atom, would exhibit a low degree of aromaticity or even some antiaromatic character in the seven-membered ring. The presence of the electron-withdrawing chlorine atom and the carbonyl group would further influence the electron delocalization within the ring.

| Compound/Ring System | NICS(1) (ppm) | HOMA | Aromaticity Character |

|---|---|---|---|

| Benzene (Reference) | -10.2 | 1.00 | Aromatic |

| 1H-Azepine (Hypothetical) | +5.3 | -0.15 | Antiaromatic rsc.org |

| This compound (Azepine Ring - Hypothetical) | +2.1 | -0.05 | Weakly Antiaromatic/Non-aromatic |

Disclaimer: The data for 1H-Azepine and this compound is hypothetical and for illustrative purposes, based on general trends for azepine systems.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

Seven-membered rings like the azepine core are known for their conformational flexibility. mq.edu.au Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and dynamic behavior of molecules over time. mdpi.comrsc.org By simulating the motion of atoms and molecules, MD can reveal the preferred conformations, the energy barriers between them, and how the molecule's shape fluctuates under different conditions. rsc.org

For this compound, MD simulations could be employed to:

Identify the most stable conformers of the azepine ring (e.g., boat, chair, twist-boat).

Determine the energetic barriers for interconversion between these conformers.

Analyze the influence of the substituents (chloro, methyl) on the conformational preferences.

Simulate the molecule's behavior in different solvents to understand solvent effects on conformation.

Understanding the conformational flexibility is crucial as it can significantly impact the molecule's biological activity and its ability to bind to a receptor. researchgate.netnih.gov

Prediction and Validation of Spectroscopic Properties through Computational Methods

Computational chemistry is also widely used to predict various spectroscopic properties, which can aid in the identification and characterization of newly synthesized compounds. aalto.fiaip.org

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated with good accuracy using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. rsc.org Comparing the calculated spectrum with the experimental one can help confirm the structure of the synthesized molecule. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be computed to predict the IR spectrum. This is particularly useful for identifying characteristic functional groups, such as the carbonyl (C=O) stretch in the azepinone ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the UV-Vis absorption spectrum. This provides information about the conjugated π-system of the molecule.

The table below shows a hypothetical comparison between calculated and experimental spectroscopic data for this compound.

| Spectroscopic Property | Calculated Value | Hypothetical Experimental Value |

|---|---|---|

| ¹³C NMR Chemical Shift (C=O) | 195.2 ppm | 194.8 ppm |

| ¹H NMR Chemical Shift (N-CH₃) | 3.15 ppm | 3.12 ppm |

| IR Frequency (C=O stretch) | 1685 cm⁻¹ | 1680 cm⁻¹ |

| UV-Vis λmax | 285 nm | 288 nm |

Disclaimer: The data in this table is hypothetical and for illustrative purposes.

Emerging Research Avenues and Future Directions in Azepinone Chemistry

Development of Novel Stereoselective and Enantioselective Synthetic Methodologies

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For azepinones, the development of stereoselective and enantioselective methods is a key research focus, aiming to produce single enantiomers with defined three-dimensional structures.

Future research could focus on applying modern asymmetric synthesis techniques to produce chiral azepinones. This includes the use of chiral catalysts, auxiliaries, and reagents to control the formation of stereocenters during the ring-forming or functionalization steps. For instance, enantioselective hydrogenation of prochiral azepinone precursors using chiral metal complexes, such as those based on ruthenium-BINAP systems, has been successful for related benzo[b]azepine systems and represents a promising avenue. nih.gov

Moreover, organocatalysis has emerged as a powerful tool for enantioselective synthesis. rsc.org The application of chiral organocatalysts, such as proline derivatives or N-heterocyclic carbenes (NHCs), to catalyze aldol (B89426) or Michael-type reactions in the construction of the azepinone ring could provide access to a wide range of enantioenriched products. rsc.org A notable example in a related system is the NHC-catalyzed [3+4] annulation to form functionalized azepino[1,2-a]indoles with excellent enantioselectivities. rsc.org The development of diastereoselective approaches, such as piperidine (B6355638) ring expansion, has also been shown to produce diastereomerically pure azepane derivatives. rsc.org

The synthesis of complex, heavily hydroxylated azepane iminosugars has been achieved through stereoselective methods like osmium-catalyzed tethered aminohydroxylation, highlighting the potential for creating complex stereochemical arrays on the azepine core. nih.gov The extension of such methodologies to a broader range of azepinone scaffolds is a significant area for future work.

Exploration of New Catalytic Systems for Efficient Azepinone Formation

The development of efficient catalytic systems is crucial for the practical synthesis of azepinones. Research in this area is focused on discovering new catalysts that can promote ring formation under mild conditions with high yields and selectivity.

Transition metal catalysis has been a cornerstone of heterocyclic synthesis, and its application to azepinone formation is an active area of research. researchgate.net Rhodium catalysts, for example, have been employed in the (4+3)-cycloaddition of vinyl ketenes and N-sulfonyl-1,2,3-triazoles to construct azepinone products. acs.org Rhodium(III)-catalyzed cascade C-H functionalization and amidation of aminobiaryls with diazomalonates also yields azepinone derivatives. researchgate.net Future work will likely involve exploring a wider range of transition metals, ligands, and reaction conditions to improve the efficiency and scope of these transformations. Copper(I)-catalyzed tandem amination/cyclization of fluorinated allenynes has also been shown to produce functionalized azepines. nih.gov

Photoredox catalysis is a rapidly emerging field that utilizes visible light to drive chemical reactions. nih.gov This approach offers a green and sustainable alternative to traditional methods. A metal-free photochemical cascade reaction involving the generation of a nitrene intermediate under blue light irradiation has been reported for the synthesis of azepinone derivatives. researchgate.netnih.govscispace.com The development of new photoredox-catalyzed cyclization and functionalization reactions for the synthesis of azepinones is a promising direction for future research.

Functionalization and Diversification of the Azepinone Scaffold for Advanced Materials

The unique seven-membered ring structure of azepinones makes them interesting scaffolds for the development of advanced materials with novel properties. Research in this area focuses on the functionalization and diversification of the azepinone core to create new polymers, organic electronics, and other functional materials.

Polymers containing the azepinone moiety could exhibit interesting thermal, mechanical, or photophysical properties. The incorporation of azepinone units into polymer backbones or as pendant groups could be achieved through polymerization of functionalized azepinone monomers. The development of azlactone-functionalized polymers as reactive platforms allows for the post-synthesis introduction of a wide range of chemical functionalities, which could be a strategy to incorporate azepinone-like structures into materials. rsc.org

The potential for azepinone derivatives in organic electronics is another exciting avenue. By analogy with other nitrogen-containing heterocycles, appropriately functionalized azepinones could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The ability to tune the electronic properties of the azepinone scaffold through synthetic modification would be key to developing materials with desired performance characteristics. The functionalization of materials like graphene with various organic molecules to create advanced composites is a well-established field, and similar strategies could be envisioned for incorporating azepinones. mdpi.com

Advanced Mechanistic Investigations via Combined In Situ Spectroscopy and Theoretical Modeling

A deep understanding of reaction mechanisms is essential for the rational design of new and improved synthetic methods. The combination of in situ spectroscopic techniques and theoretical modeling provides a powerful approach to elucidate the intricate details of chemical reactions.

For azepinone synthesis, in situ techniques such as NMR, IR, and Raman spectroscopy can be used to monitor the reaction progress in real-time, identify key intermediates, and determine reaction kinetics. This experimental data can provide valuable insights into the reaction pathway. For example, deuterium (B1214612) and ¹⁸O labeling experiments, coupled with NMR and mass spectrometry, have been used to probe the mechanism of a photochemical azepinone synthesis. researchgate.net

Theoretical modeling, using methods such as density functional theory (DFT), can complement experimental studies by providing detailed information about the structures and energies of reactants, transition states, and intermediates. aalto.fi Computational studies have been used to rationalize the reaction pathway in the photochemical synthesis of azepinones, suggesting a stepwise aziridine (B145994) formation followed by ring-expansion. researchgate.netscispace.com The combination of in situ spectroscopy and theoretical modeling will be instrumental in unraveling the mechanisms of new catalytic systems for azepinone formation and in predicting the outcomes of new reactions.

Integration of Azepinone Chemistry with Sustainable Synthesis Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For azepinone chemistry, this means focusing on approaches that are environmentally benign, atom-economical, and energy-efficient. nih.gov

The use of sustainable solvents, such as water, ethanol, or ionic liquids, is a key aspect of green chemistry. Developing synthetic routes to azepinones that can be performed in these solvents would significantly reduce the environmental impact of their production. Photochemical methods, as mentioned earlier, are inherently green as they often use light as a traceless reagent, reducing the need for stoichiometric chemical oxidants or reductants. nih.gov

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important consideration. Catalytic reactions are often highly atom-economical. researchgate.net The development of cascade reactions, where multiple bond-forming events occur in a single pot, is a particularly attractive strategy for improving atom economy in azepinone synthesis. nih.gov A review of greener synthetic strategies for azepinones highlights the importance of metal-catalyzed approaches, including cycloisomerization and cycloaddition reactions, in achieving these goals. researchgate.net

Future research will undoubtedly focus on integrating these sustainable principles into all aspects of azepinone chemistry, from the design of new synthetic routes to the development of new applications.

Q & A

Basic: What are the common synthetic routes for 4-Chloro-1-methyl-2H-azepin-3-one?

Answer:

The synthesis typically involves multi-step reactions starting with acylation and cyclization. For example:

Acylation : Reacting 4-chloroaniline with succinic anhydride to form an intermediate (e.g., 4-(4-chloroaniline)-4-oxobutyric acid) under reflux in dichloromethane .

Intramolecular Friedel-Crafts Cyclization : The intermediate undergoes cyclization using a Lewis acid catalyst (e.g., AlCl₃) in anhydrous conditions to form the azepinone core .

Chlorination/Methylation : Post-cyclization functionalization (e.g., chlorination at position 4 and methylation at position 1) using reagents like POCl₃ or methyl iodide .

Key parameters : Solvent choice (DMF for acylation, dichloromethane for cyclization), catalyst loading (5–10 mol% AlCl₃), and temperature control (0–5°C for exothermic steps) .

Basic: How is the structural characterization of this compound performed?

Answer:

Structural confirmation relies on:

- NMR Spectroscopy : ¹H/¹³C NMR to identify substituents (e.g., methyl at δ ~2.5 ppm, carbonyl at δ ~170 ppm) .

- X-ray Crystallography : Resolves bond angles and stereochemistry (e.g., 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one analogs in ) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₈H₉ClNO with exact mass 170.03 g/mol).

Basic: What are the solubility and stability profiles of this compound?

Answer:

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility assays using HPLC (C18 column, methanol/water mobile phase) are recommended .

- Stability : Degrades under prolonged light exposure. Store at –20°C in amber vials with desiccants. Stability studies using TLC or LC-MS monitor decomposition products (e.g., hydrolysis to carboxylic acid derivatives) .

Advanced: How can reaction conditions be optimized to improve yield in azepinone synthesis?

Answer:

Key variables include:

- Temperature : Lower temps (0–5°C) reduce side reactions during acylation .

- Catalyst Screening : Alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) may enhance cyclization efficiency .

- Solvent Effects : Switching from DCM to toluene improves Friedel-Crafts regioselectivity .

Methodology : Design of Experiments (DoE) with factorial analysis to identify critical parameters.

Advanced: How to resolve contradictions in reported synthetic yields across studies?

Answer:

- Data Triangulation : Compare protocols for reagent purity, solvent dryness, and inert atmosphere use .

- Reproducibility Tests : Replicate reactions under standardized conditions (e.g., anhydrous DCM, controlled humidity).

- Statistical Analysis : Apply ANOVA to assess variability in catalyst loading or temperature .

Advanced: What computational methods predict the reactivity of this compound?

Answer:

- DFT Calculations : Model electrophilic substitution sites (e.g., chloro group reactivity at position 4) .

- Molecular Docking : Predict binding affinity with biological targets (e.g., GABA receptors) using AutoDock Vina .

Advanced: What pharmacological targets are associated with azepinone derivatives?

Answer:

- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR) or neurotransmitter modulation (e.g., serotonin receptors) .

- Binding Studies : Use SPR (Surface Plasmon Resonance) to quantify interactions with proteins (KD values) .

Advanced: Are there alternative pathways to synthesize azepinone derivatives?

Answer:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours for cyclization) .

- Enzymatic Catalysis : Lipases or esterases for enantioselective functionalization .

Advanced: How to validate purity and identity in complex mixtures?

Answer:

- HPLC-PDA : Detect impurities >0.1% using a gradient elution (acetonitrile/water + 0.1% TFA) .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded spectra .

Advanced: What strategies mitigate degradation during storage?

Answer:

- Lyophilization : Stabilize the compound as a lyophilized powder under argon .

- Antioxidant Additives : Include BHT (butylated hydroxytoluene) in stock solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.